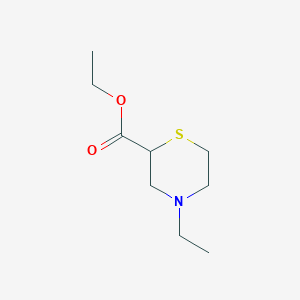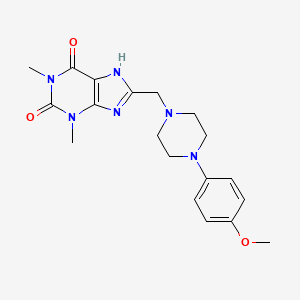![molecular formula C26H29N5 B2517660 5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidin CAS No. 899406-81-6](/img/structure/B2517660.png)
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidin
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" belongs to the pyrazolo[1,5-a]pyrimidine class, which has been extensively studied due to its potential biological activities. The pyrazolo[1,5-a]pyrimidine scaffold is a core structure that has been identified as a privileged structure, meaning it is a versatile template that can bind to multiple types of biological targets .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines typically involves the construction of the heterocyclic core followed by various functionalization steps. In one study, the synthesis of related compounds was achieved starting from 5-amino-3-methyl-4-phenylpyrazole, which suggests that the synthesis of the compound would likely follow a similar pathway involving the construction of the pyrazolo[1,5-a]pyrimidine core and subsequent introduction of substituents at specific positions . Another approach for synthesizing a library of pyrazolo[1,5-a]pyrimidine derivatives utilized activated p-nitrophenyl esters and scavenging reagents to achieve the desired compounds in acceptable purity and yields .
Molecular Structure Analysis
The molecular structure of pyrazolo[1,5-a]pyrimidines is characterized by a bicyclic system consisting of a pyrazole ring fused to a pyrimidine ring. Substituents on this core structure, such as the isopropyl, methyl, and phenyl groups, as well as the phenylpiperazine moiety, can significantly influence the compound's biological activity and binding affinity to various receptors or enzymes .
Chemical Reactions Analysis
The chemical reactivity of pyrazolo[1,5-a]pyrimidines is influenced by the presence and position of substituents on the core structure. For instance, the introduction of a longer side chain at the 4-position and substitution at the 3-position have been shown to affect the anti-inflammatory properties of these compounds . The specific reactivity of the compound would depend on the functional groups present and their positions on the heterocyclic core.
Physical and Chemical Properties Analysis
While the specific physical and chemical properties of "5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidine" are not detailed in the provided papers, it can be inferred that the compound's properties would be influenced by its molecular structure. The presence of various substituents would affect its solubility, melting point, and stability. The biological activity spectrum predicted using computer-aided methods for related compounds includes corticotropin-releasing hormone antagonism, cyclooxygenase inhibition, and neuroleptic, nootropic, and cardioprotector activity, which suggests that the compound may also exhibit a range of biological activities .
Wissenschaftliche Forschungsanwendungen
Alzheimer-Krankheit (AD)-Behandlung
5-Isopropyl-2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)pyrazolo[1,5-a]pyrimidin: Derivate wurden als Acetylcholinesterase-Hemmer (AChEIs) für die AD-Behandlung konzipiert und synthetisiert . AChEIs spielen eine entscheidende Rolle bei der Behandlung von AD-Symptomen, indem sie den Acetylcholin-Spiegel im Gehirn erhöhen. Unter diesen Derivaten zeigte Verbindung 6g eine potente inhibitorische Aktivität gegenüber AChE, was sie zu einem potenziellen Leitwirkstoff für die Entwicklung von AD-Medikamenten macht.
Synthetische Chemie und Pharmazeutische Chemie
Die Synthese und Modifikation dieser Verbindung bietet aufregende Herausforderungen für synthetische Chemiker. Die Erforschung von Struktur-Wirkungs-Beziehungen und die Optimierung ihrer Eigenschaften können zur Weiterentwicklung der pharmazeutischen Chemie beitragen.
Zusammenfassend lässt sich sagen, dass This compound vielversprechend in verschiedenen wissenschaftlichen Bereichen ist, von neurodegenerativen Erkrankungen bis hin zur synthetischen Chemie. Forscher sollten die vielseitigen Anwendungen weiter untersuchen, um ihr volles Potenzial freizuschalten . 🌟
Wirkmechanismus
Target of Action
The primary targets of this compound are Cyclin-Dependent Kinase 2 (CDK2) and Acetylcholinesterase (AChE) . CDK2 is a crucial regulator of the cell cycle and its inhibition can lead to cell cycle arrest, making it an appealing target for cancer treatment . AChE is an enzyme that hydrolyzes acetylcholine, a neurotransmitter involved in memory and cognition, and its inhibition is a common strategy in the treatment of Alzheimer’s disease .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It binds to the active sites of CDK2 and AChE, preventing them from performing their normal functions .
Biochemical Pathways
By inhibiting CDK2, the compound affects the cell cycle regulation pathway, leading to cell cycle arrest and potentially inducing apoptosis in cancer cells . The inhibition of AChE leads to an increase in acetylcholine levels, which can enhance cognitive functions .
Pharmacokinetics
The effectiveness of the compound against its targets suggests it has sufficient bioavailability to exert its effects .
Result of Action
The inhibition of CDK2 can lead to significant cytotoxic activities against certain cancer cell lines, such as MCF-7 and HCT-116 . The inhibition of AChE can potentially alleviate symptoms of Alzheimer’s disease by enhancing cognitive functions .
Eigenschaften
IUPAC Name |
2-methyl-3-phenyl-7-(4-phenylpiperazin-1-yl)-5-propan-2-ylpyrazolo[1,5-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29N5/c1-19(2)23-18-24(30-16-14-29(15-17-30)22-12-8-5-9-13-22)31-26(27-23)25(20(3)28-31)21-10-6-4-7-11-21/h4-13,18-19H,14-17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUVTRFQOXPVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN2C(=CC(=NC2=C1C3=CC=CC=C3)C(C)C)N4CCN(CC4)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29N5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-bromo-2-(2-chlorobenzoyl)phenyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2517581.png)


![N-(4-ethylphenyl)-2-(3-(4-fluorophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)acetamide](/img/structure/B2517586.png)

![2'-(4-Chlorophenyl)-7'-methoxy-1-methyl-1',10b'-dihydrospiro[piperidine-4,5'-pyrazolo[1,5-c][1,3]benzoxazine]](/img/structure/B2517590.png)
![N-mesityl-2-((6-(2-methoxybenzyl)-4-oxo-3,4,5,6,7,8-hexahydropyrido[4,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2517592.png)



![1-({[(9H-fluoren-9-yl)methoxy]carbonyl}(methyl)amino)cyclopentane-1-carboxylic acid](/img/structure/B2517597.png)
